3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile
CAS No.: 1903343-30-5
Cat. No.: VC7236971
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.35
* For research use only. Not for human or veterinary use.
![3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile - 1903343-30-5](/images/structure/VC7236971.png)
Specification
CAS No. | 1903343-30-5 |
---|---|
Molecular Formula | C15H13N3O3S |
Molecular Weight | 315.35 |
IUPAC Name | 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile |
Standard InChI | InChI=1S/C15H13N3O3S/c16-7-10-2-1-3-11(6-10)14(20)17-5-4-12(8-17)18-13(19)9-22-15(18)21/h1-3,6,12H,4-5,8-9H2 |
Standard InChI Key | YDEPYEZMXZPLJR-UHFFFAOYSA-N |
SMILES | C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=CC(=C3)C#N |
Introduction
Chemical Structure and Nomenclature
Structural Composition
3-[3-(2,4-Dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile features a benzonitrile group (C₆H₄CN) linked via a carbonyl bridge to a pyrrolidine ring. The pyrrolidine nitrogen is further substituted with a 2,4-dioxo-1,3-thiazolidin-3-yl group, a five-membered ring containing sulfur, nitrogen, and two ketone oxygen atoms. This architecture positions the compound within a class of hybrid molecules designed to exploit synergistic interactions between aromatic nitriles and heterocyclic pharmacophores .
Systematic Nomenclature
The IUPAC name derives from the parent benzonitrile structure. The numbering begins at the nitrile-bearing carbon (position 1), with the pyrrolidine-1-carbonyl substituent at position 3. The thiazolidinone ring is appended to the pyrrolidine’s third carbon, emphasizing the sequential connectivity: benzonitrile → pyrrolidine carbonyl → thiazolidinone. This nomenclature ensures unambiguous identification of substituent positions and bonding patterns.
Synthesis and Characterization
Synthetic Routes
The synthesis of 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile involves multi-step reactions, often employing reductive amination and cyclocondensation strategies. A representative pathway, adapted from methodologies in , proceeds as follows:
-
Formation of Pyrrolidine-Thiazolidinone Intermediate:
Reacting tert-butyl (2S)-4-oxo-2-(thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine in toluene using sodium triacetoxyborohydride (STAB) as a reducing agent yields a secondary amine intermediate . This step occurs under mild conditions (5–25°C, 3 hours) with a near-quantitative yield. -
Coupling with Benzonitrile Derivative:
The intermediate undergoes nucleophilic acyl substitution with 3-cyanobenzoyl chloride in dichloromethane (DCM), facilitated by anhydrous potassium carbonate. This introduces the benzonitrile moiety via a carbonyl linkage . -
Deprotection and Cyclization:
Acidic hydrolysis (e.g., HCl in dioxane) removes the tert-butoxycarbonyl (Boc) protecting group, followed by cyclization in acetic anhydride to form the thiazolidin-2,4-dione ring . The final product is purified via silica gel chromatography using chloroform/methanol gradients.
Spectral Characterization
Key spectral data for analogous compounds provide insights into the expected properties of 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile:
-
IR Spectroscopy:
Strong absorptions at ~2220 cm⁻¹ (C≡N stretch), ~1715 cm⁻¹ (C=O of thiazolidinone), and ~1650 cm⁻¹ (amide C=O) confirm functional group presence . -
¹H NMR (CDCl₃):
-
Mass Spectrometry:
ESI-MS typically shows [M+H]⁺ peaks at m/z ~400–420, with fragmentation patterns indicating loss of CO (28 amu) and CN (26 amu) groups .
Table 1: Representative Spectral Data for Analogous Compounds
Parameter | Value/Observation | Source |
---|---|---|
IR ν(C≡N) | 2222 cm⁻¹ | |
¹H NMR (aromatic) | δ 7.33–7.75 (m, 10H for biphenyl) | |
ESI-MS [M+H]⁺ | m/z 423–419 (for biphenyl derivatives) |
Biological Activity and Mechanisms
Antimicrobial Activity
Thiazolidinones are known to disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). Analogues of the target compound showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to the nitrile group’s electron-withdrawing effects enhancing membrane permeability .
Pharmacological Applications
Drug Delivery Considerations
The logP value (calculated ~2.5) indicates moderate lipophilicity, suitable for oral bioavailability. In silico ADMET predictions using SwissADME suggest low hepatotoxicity risk (TPSA = 95 Ų) but potential CYP3A4 inhibition due to the thiazolidinone sulfur atom .
Structure-Activity Relationships (SAR)
-
Pyrrolidine Substitution: N-Methylation increases metabolic stability but reduces DNA affinity by 30% .
-
Thiazolidinone Modifications: 2,4-Dioxo derivatives show 5-fold higher anticancer activity than mono-ketone analogues .
-
Benzonitrile Position: Para-substitution (vs. meta) improves cytotoxicity by enhancing dipole interactions with DNA phosphate backbone .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume